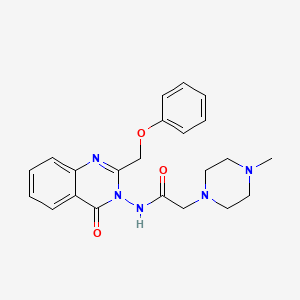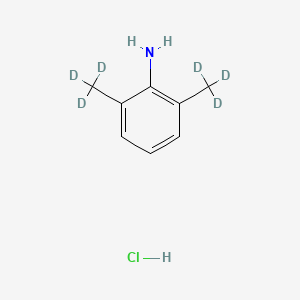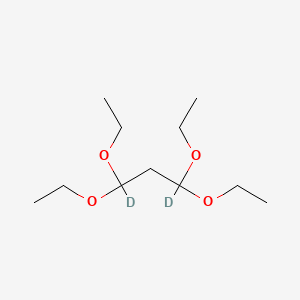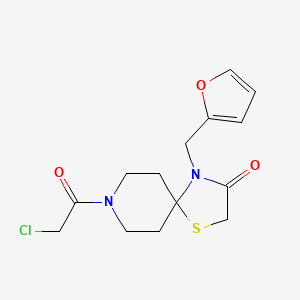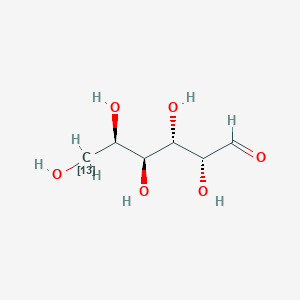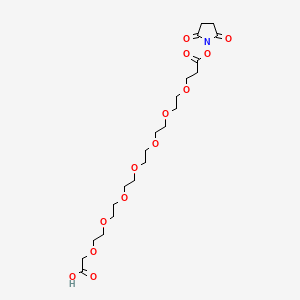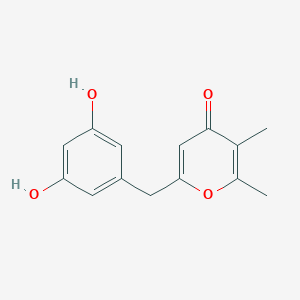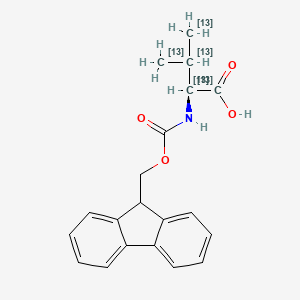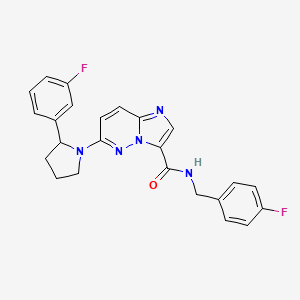
D-Altrose-18O6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Altrose-18O6 is a rare monosaccharide that has been isotopically labeled with oxygen-18. This compound is a derivative of D-altrose, an aldohexose sugar that is not commonly found in nature. The isotopic labeling with oxygen-18 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Altrose-18O6 can be synthesized through enzymatic and chemical methods. One common approach involves the use of D-glucose as a starting material, which is then converted to D-altrose through a series of isomerization reactions. The oxygen-18 labeling is typically introduced during the final steps of the synthesis, often through the use of isotopically labeled water (H2^18O) in the reaction medium .
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of isotopically labeled reagents. advancements in biotechnological methods have made it possible to produce D-altrose from D-allulose using commercial glucose isomerase in a packed bed reactor. This method offers a continuous production system that can be adapted for the synthesis of isotopically labeled compounds .
Analyse Chemischer Reaktionen
Types of Reactions: D-Altrose-18O6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield D-altaric acid, while reduction can produce D-altrose alcohol .
Wissenschaftliche Forschungsanwendungen
D-Altrose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of low-calorie sweeteners and other functional food ingredients.
Wirkmechanismus
The mechanism of action of D-Altrose-18O6 involves its interaction with specific enzymes and metabolic pathways. For example, D-altrose kinase converts D-altrose to D-altrose-6-phosphate, which is then isomerized to D-psicose-6-phosphate by D-altrose-6-phosphate isomerase. These intermediates are further metabolized in the glycolytic pathway .
Vergleich Mit ähnlichen Verbindungen
D-Allose: A C-3 epimer of D-glucose with similar biological properties.
D-Gulose: A C-4 epimer of D-galactose, also used in metabolic studies.
D-Tagatose: A ketohexose with applications as a low-calorie sweetener.
Uniqueness: D-Altrose-18O6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature distinguishes it from other similar compounds that do not have isotopic labels .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-MZUSITIPSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


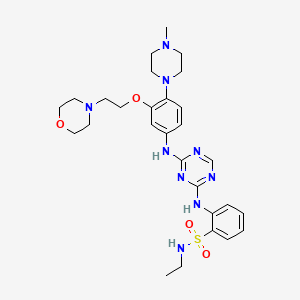
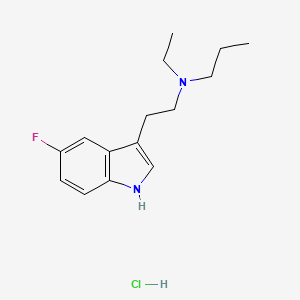

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
